molecular formula C14H13FN4O2 B2567041 (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone CAS No. 2034360-13-7

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone

Cat. No. B2567041
CAS RN: 2034360-13-7
M. Wt: 288.282
InChI Key: UJCPBVPRXYNLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone, also known as FPYPM, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. In

Scientific Research Applications

Dipolar Cycloaddition Reaction for P2X7 Antagonist Development

A notable study involves the development of P2X7 antagonists using a dipolar cycloaddition reaction/Cope elimination sequence, which facilitated the synthesis of compounds with a chiral center. This method allowed for the identification of robust P2X7 receptor occupancy in rats at low doses, highlighting its potential in the treatment of mood disorders. Compound 35, in particular, showed significant solubility and tolerability, marking it as a clinical candidate for phase I trials to assess safety and tolerability in human subjects before proof-of-concept studies for mood disorder treatments (Chrovian et al., 2018).

Boric Acid Ester Intermediates Synthesis and Characterization

Another research direction involves the synthesis of boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone. These compounds were obtained through a three-step substitution reaction and characterized using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. DFT calculations provided insights into their molecular structures, electrostatic potential, and frontier molecular orbitals, revealing key physicochemical properties (Huang et al., 2021).

Anticonvulsant and Sodium Channel Blocking Agents

Research into anticonvulsant agents led to the synthesis of novel compounds with significant efficacy in the maximal electroshock (MES) test, with certain derivatives demonstrating potent anticonvulsant activities and minimal neurotoxicity. The study indicated that these compounds could influence sodium channel activity, providing a basis for further investigation into their mechanism of action and potential therapeutic applications in epilepsy and related disorders (Malik & Khan, 2014).

Development of Precipitation-Resistant Formulations

Another research focus is on the development of precipitation-resistant solution formulations for poorly water-soluble compounds. This work aimed to enhance in vivo exposure for early toxicology and clinical studies of specific compounds, with findings indicating that solubilized, precipitation-resistant formulations achieved higher plasma concentrations in rats, dogs, and humans, improving dose proportionality and potentially facilitating successful early clinical evaluation of poorly soluble compounds (Burton et al., 2012).

properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O2/c15-11-7-17-14(18-8-11)21-12-3-5-19(9-12)13(20)10-2-1-4-16-6-10/h1-2,4,6-8,12H,3,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCPBVPRXYNLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone

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